Afidopyropen

Overview

Description

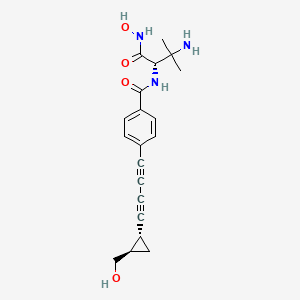

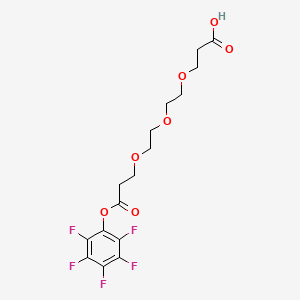

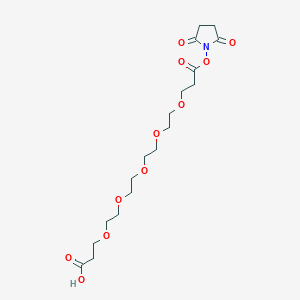

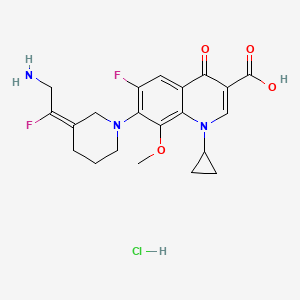

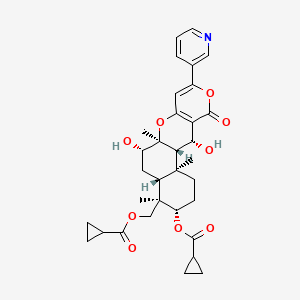

Afidopyropen is a novel insecticide that has gained attention for its effectiveness against various sucking pests, particularly aphids. It belongs to a new class of insecticides that function by modulating insect transient receptor potential (TRP) channels, specifically targeting the Nanchung and Inactive proteins. This mechanism disrupts the feeding behavior of pests, leading to their eventual death. The chemical structure of this compound is complex, with a molecular formula of C33H39NO9 and a molecular weight of approximately 593.7 g/mol. It is characterized by its unique heterotetracyclic structure, which includes multiple functional groups that enhance its insecticidal properties. This compound is used in agricultural settings to protect crops such as fruits, vegetables, and nuts from infestations. Its application is particularly significant in integrated pest management strategies, where it serves as a tool to reduce reliance on older, less environmentally friendly pesticides. However, it is important to note that this compound has been classified as very toxic to aquatic life, necessitating careful handling and application to minimize environmental impact.

Preparation Methods

Extraction Methods

Extraction from Opuntia ficus-indica

The primary source of indicaxanthin is the fruit of Opuntia ficus-indica, commonly known as prickly pear or cactus pear[“]. The extraction process begins with careful fruit selection and preparation of the fruit material.

Solvent Extraction Techniques

One of the most common methods for extracting indicaxanthin involves using solvent combinations. A typical approach uses a methanol extract of the pulp[“]. The extraction process may include the following steps:

Homogenization of the fruit pulp

Mixing with the solvent (e.g., methanol or ethanol-water mixture)

Centrifugation to separate the liquid extract from solid residues

Ultrasonic-Assisted Extraction

Ultrasonic-assisted extraction can enhance the efficiency of the extraction process. This method involves using ultrasonic waves to disrupt cell walls and release the pigment more effectively[“].

Maceration and Filtration Processes

After initial extraction, the mixture typically undergoes maceration and filtration to further separate the indicaxanthin-rich extract from remaining solid particles[“].

Purification Techniques

Size Exclusion Chromatography

Following the initial extraction, the crude extract is often subjected to size exclusion chromatography. A common method involves using a Sephadex G-25 column to separate indicaxanthin from other compounds based on molecular size[“].

Solid-Phase Extraction (SPE)

Solid-phase extraction, particularly using C18 columns, is another crucial step in the purification process. This technique helps to remove impurities and concentrate the indicaxanthin[“].

Rotary Evaporation and Cryodesiccation

The purified extract then undergoes rotary evaporation to remove any remaining solvents. This is often followed by cryodesiccation (freeze-drying) to obtain a pure, dry indicaxanthin powder[“].

Concentration Assessment

Spectrophotometric Analysis

The concentration of indicaxanthin in the final product is typically assessed using spectrophotometric analysis. The pigment has a characteristic absorption peak at 482 nm, with an extinction coefficient of 48 mM^-1 cm^-1[“].

HPLC Methods

High-Performance Liquid Chromatography (HPLC) is also used for more precise quantification of indicaxanthin. This method allows for the separation and quantification of indicaxanthin from other compounds that may be present in the extract[“].

Encapsulation Methods

Spray Drying

Spray drying is an effective method for encapsulating indicaxanthin, which can help improve its stability and shelf life. This process often involves using maltodextrin as a carrier material[“].

Double Emulsion Systems

Double emulsion systems, particularly water-in-oil-in-water (W1/O/W2) emulsions, have shown promising results for encapsulating indicaxanthin-rich extracts. These systems can be prepared using various emulsifiers and stabilizers[“].

Tween 20-Based Systems

One effective double emulsion system uses Tween 20 as the hydrophilic emulsifier. This system has shown high encapsulation efficiency and good stability[“].

Sodium Caseinate-Based Systems

Another approach uses sodium caseinate as the emulsifier in the double emulsion system. This method has also demonstrated good encapsulation properties for indicaxanthin[“].

Encapsulation Efficiency Evaluation

The efficiency of encapsulation is typically evaluated by comparing the amount of indicaxanthin in the final encapsulated product to the initial amount in the extract. Encapsulation efficiencies of up to 97.3% have been reported for some systems.

Stability Enhancement Techniques

pH Optimization

The stability of indicaxanthin can be influenced by pH. Optimizing the pH of the extraction and storage conditions can help maintain the integrity of the compound[“].

Light Protection Methods

Indicaxanthin is sensitive to light. Proper packaging and storage in dark conditions can help preserve its stability.

Temperature Control

Temperature also plays a crucial role in maintaining the stability of indicaxanthin. Storage at low temperatures, typically around 4°C or below, can help extend its shelf life[“].

Chemical Reactions Analysis

Types of Chemical Reactions Involving Indicaxanthin

Oxidation Reactions

Indicaxanthin readily undergoes oxidation reactions, which can be initiated by various oxidizing agents. Common oxidizers used in research include hydrogen peroxide and potassium permanganate. The oxidation mechanism typically involves the transfer of electrons from indicaxanthin to the oxidizing agent, resulting in the formation of oxidized derivatives.

Reduction Reactions

Reduction of indicaxanthin can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often target the imine bond in the molecule, leading to structural changes that can affect its properties.

Substitution Reactions

Indicaxanthin can participate in substitution reactions, particularly involving its functional groups. These reactions can lead to the formation of new derivatives with potentially altered chemical and biological properties.

Radical Scavenging Reactions

One of the most significant chemical behaviors of indicaxanthin is its ability to interact with free radicals. It acts as a chain-breaking antioxidant, readily reacting with radicals such as ABTS+ and DPPH. This property is central to its antioxidant activity.

Reaction Conditions and Influencing Factors

pH Dependence

The reactivity of indicaxanthin is highly pH-dependent. In acidic conditions, it tends to be more stable, while alkaline environments can accelerate certain reactions, particularly oxidation.

Temperature Effects

Temperature plays a crucial role in the reaction kinetics of indicaxanthin. Higher temperatures generally increase reaction rates but can also lead to degradation of the compound.

Solvent Influence

The choice of solvent can significantly affect the reactivity of indicaxanthin. It shows different solubility and reactivity patterns in polar versus non-polar solvents, which can influence the course of chemical reactions.

Catalysts

Certain reactions involving indicaxanthin can be enhanced by the presence of catalysts, which can lower activation energies and promote specific reaction pathways.

Analytical Techniques for Reaction Monitoring

Spectrophotometry

UV-Vis spectrophotometry is commonly used to track reactions involving indicaxanthin. Its characteristic absorption peak at around 482 nm allows for quantitative analysis of reaction progress[“].

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and identifying reaction products of indicaxanthin. It allows for precise quantification of the compound and its derivatives[“].

Mass Spectrometry (MS)

MS techniques provide valuable information about the molecular weights and structures of indicaxanthin and its reaction products, aiding in the elucidation of reaction mechanisms[“].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed insights into the structural changes occurring during reactions, providing information about the chemical environment of atoms within the molecule.

Major Products Formed from Indicaxanthin Reactions

The oxidation of indicaxanthin can lead to the formation of various oxidized derivatives, some of which may retain partial antioxidant activity. Reduction reactions can result in compounds with altered chromophore structures, potentially changing their color properties.

Redox Behavior and Antioxidant Activity

Indicaxanthin exhibits strong reducing properties, allowing it to neutralize various reactive oxygen species (ROS). Its antioxidant mechanism involves electron donation to free radicals, effectively terminating radical chain reactions. This behavior is particularly important in biological systems, where indicaxanthin can inhibit lipid peroxidation[“].

Computational Studies on Indicaxanthin Reactions

Quantum chemical calculations have been employed to study the reaction mechanisms of indicaxanthin at the molecular level. These computational approaches help predict reaction pathways and understand the energetics of various chemical transformations involving the compound[“].

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

One of the most extensively studied aspects of indicaxanthin is its antioxidant and anti-inflammatory properties. Research has shown that indicaxanthin exhibits strong reducing properties, allowing it to neutralize various reactive oxygen species (ROS)[“]. In vitro studies have demonstrated its ability to inhibit lipid peroxidation and protect cells from oxidative damage.

Indicaxanthin has also shown promising anti-inflammatory effects. In a study using Caco-2 cells, an established model of the human intestinal barrier, indicaxanthin was found to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses. This inhibition led to a reduction in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[“].

Neuroprotective Research

Recent studies have explored the neuroprotective potential of indicaxanthin. A significant finding is that indicaxanthin can cross the blood-brain barrier, accumulating in various regions of the rat brain, including the cortex, hippocampus, diencephalon, brainstem, and cerebellum[“].

In a study using olfactory ensheathing cells (OECs) exposed to amyloid beta, indicaxanthin demonstrated anti-apoptotic and cell regenerating effects. It reduced superoxide and ROS production, modulated transglutaminase 2 expression, and increased the expression of nestin and cyclin-D1, proteins associated with cell regeneration[“].

Metabolic Disorder Research

Indicaxanthin has shown promising results in metabolic disorder research, particularly in relation to glucose metabolism and insulin resistance. In a study using a high-fat diet (HFD) model of obesity-related insulin resistance, indicaxanthin administration at nutritionally relevant doses significantly reduced body weight, daily food intake, and visceral fat mass. Moreover, it improved glucose and insulin tolerance, suggesting potential applications in the management of metabolic disorders[“].

Cancer Research Applications

Indicaxanthin has demonstrated antiproliferative effects against various cancer cell lines, particularly colorectal cancer cells. In Caco-2 cells, indicaxanthin exhibited cytotoxic activity and induced epigenetic changes in methylation-silenced oncosuppressor genes. Recent studies have also shown that indicaxanthin can induce autophagy in intestinal epithelial cancer cells through epigenetic mechanisms involving DNA methylation[“].

Cellular Signaling Pathway Studies

Research has revealed that indicaxanthin can modulate various cellular signaling pathways. One key finding is its ability to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cell survival. Computational studies have suggested that indicaxanthin can bind to and inhibit IKKβ, a key enzyme in the NF-κB activation pathway[“].

Bioavailability and Pharmacokinetic Studies

Indicaxanthin has shown remarkable bioavailability compared to many other phytochemicals. Human studies have demonstrated that indicaxanthin is absorbed intact and reaches a peak plasma concentration of about 7 µM two hours after ingestion of cactus pear fruit pulp[“]. This high bioavailability enhances its potential as a nutraceutical compound.

Molecular Modeling and Computational Studies

Computational approaches have been employed to better understand the molecular mechanisms of indicaxanthin's actions. Induced-fit docking, binding pose metadynamics, and molecular dynamics simulations have been used to study the interaction of indicaxanthin with target proteins such as IKKβ[“]. These studies provide insights into the structural basis of indicaxanthin's biological activities.

Applications in Food Science and Nutrition

As a natural pigment, indicaxanthin has potential applications in the food industry as a colorant. Its stability and bioactivity also make it an interesting compound for the development of functional foods. Research is ongoing to develop effective encapsulation methods to improve its stability and delivery in food products[“].

Emerging Research Areas

Recent studies have begun to explore the potential epigenetic effects of indicaxanthin. Research has shown that indicaxanthin can induce changes in DNA methylation patterns, particularly in genes related to autophagy[“]. This opens up new avenues for understanding the molecular mechanisms of indicaxanthin's actions and its potential long-term health effects.

Mechanism of Action

Antioxidant Mechanisms

Indicaxanthin acts as a potent antioxidant by neutralizing reactive oxygen species (ROS) and preventing oxidative damage. Its amphiphilic nature allows it to interact with lipid bilayers, where it scavenges lipid peroxyl radicals and inhibits lipid peroxidation. Studies have demonstrated that indicaxanthin reduces hypervalent iron species and lipoperoxyl radicals, functioning as a chain-breaking antioxidant comparable to vitamin E. Additionally, it restores redox homeostasis in cells exposed to oxidative stress by modulating intracellular ROS levels[“][“].

Anti-inflammatory Pathways

Indicaxanthin has been shown to inhibit key inflammatory pathways, primarily through the modulation of NF-κB activity. By preventing the activation of NF-κB, indicaxanthin reduces the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)57. Furthermore, it regulates cytokine production, thereby mitigating inflammation-related cellular damage[“][“].

Neuroprotective Mechanisms

Indicaxanthin's ability to cross the blood-brain barrier (BBB) has opened new avenues for its neuroprotective applications. After dietary consumption, indicaxanthin accumulates in brain regions such as the cortex, hippocampus, and cerebellum. It modulates neuronal excitability by reducing oxidative stress and influencing ion channel activity. In studies involving olfactory ensheathing cells exposed to amyloid beta, indicaxanthin demonstrated anti-apoptotic effects by reducing ROS production and enhancing cell regeneration markers like nestin and cyclin-D1[“].

Metabolic Regulation

Indicaxanthin plays a role in metabolic regulation by enhancing glucose metabolism and improving insulin sensitivity. Research has shown its ability to reduce oxidative stress in endothelial cells exposed to oxidized LDL (oxLDL), thereby protecting against endothelial dysfunction. Additionally, it modulates lipid metabolism by interacting with low-density lipoproteins (LDL), making them more resistant to oxidation[“][“].

Cellular Signaling Modulation

Indicaxanthin influences several redox-dependent signaling pathways, including those involved in inflammation and cell survival. It inhibits NADPH oxidase (NOX)-1 activation and modulates pathways like MAPK signaling, which are critical for cellular responses to stress6. Furthermore, epigenetic modulation has been observed in cancer cells where indicaxanthin induces changes in DNA methylation patterns[“].

Membrane Interactions

Indicaxanthin's amphiphilic structure allows it to integrate into lipid bilayers at the interface between hydrophilic head groups and hydrophobic cores. This positioning enables it to interact with aqueous peroxyl radicals and lipid peroxyl radicals at membrane surfaces, stabilizing cell membranes under oxidative stress conditions[“]. It also alters membrane fluidity and permeability, which may influence cellular signaling processes.

Protein Binding and Enzyme Inhibition

Indicaxanthin interacts with specific proteins such as IKKβ, inhibiting its activity and thereby suppressing NF-κB-mediated inflammatory responses[“]. Its ability to bind to enzymes involved in oxidative stress further underscores its role as a multi-target compound.

Bioavailability and Distribution

Indicaxanthin exhibits high bioavailability due to its physicochemical properties. After dietary intake of cactus pear fruit pulp, it reaches peak plasma concentrations within two hours and is distributed across various tissues, including the brain[“]. This widespread distribution enhances its potential for systemic effects.

Emerging Mechanisms

Recent research has highlighted emerging mechanisms of action for indicaxanthin. These include interactions with the gut microbiome that may influence host metabolism and immune responses. Additionally, indicaxanthin has been shown to induce autophagy in certain cell types through epigenetic regulation[“].

Comparison with Similar Compounds

Comparison with Other Betalains

Betanin, the most common betacyanin, shares some structural similarities with indicaxanthin. Both compounds are derived from betalamic acid, but betanin contains cyclo-DOPA, while indicaxanthin contains proline. This structural difference contributes to their distinct colors – betanin is red-violet, while indicaxanthin is yellow-orange.

In terms of antioxidant activity, studies have shown that indicaxanthin exhibits comparable or even superior antioxidant capacity to betanin in certain systems. For instance, indicaxanthin has demonstrated a higher ability to protect low-density lipoproteins (LDL) from oxidation compared to betanin[“].

Vulgaxanthin I

Vulgaxanthin I, another betaxanthin, is structurally more similar to indicaxanthin than betanin. Both contain amino acid moieties attached to betalamic acid. However, vulgaxanthin I incorporates glutamine instead of proline.

Indicaxanthin has shown higher bioavailability compared to vulgaxanthin I in human studies. This increased bioavailability may contribute to indicaxanthin's potentially greater biological effects.

Indicaxanthin vs. Betacyanins

The main structural difference between indicaxanthin (a betaxanthin) and betacyanins lies in the presence of a cyclo-DOPA moiety in betacyanins, which is absent in betaxanthins. This structural variation results in different color properties – betacyanins are red to violet, while betaxanthins like indicaxanthin are yellow to orange.

Indicaxanthin has shown greater stability in certain conditions compared to some betacyanins. For example, it exhibits better stability at neutral pH and in the presence of ascorbic acid, which can be advantageous in food applications and potentially in biological systems[“].

Comparison with Other Antioxidants

Vitamin E (α-tocopherol) is a well-known lipophilic antioxidant. While both indicaxanthin and vitamin E exhibit strong antioxidant properties, their mechanisms differ. Indicaxanthin, being amphiphilic, can interact with both aqueous and lipid phases, potentially providing broader protection against oxidative stress[“].

In terms of lipid peroxidation inhibition, studies have shown that indicaxanthin can be as effective as vitamin E in certain systems, particularly in protecting LDL from oxidation.

Flavonoids

Flavonoids are a large group of polyphenolic compounds with antioxidant properties. While structurally different from indicaxanthin, they share some functional similarities. However, indicaxanthin has demonstrated higher bioavailability compared to many flavonoids, which could translate to greater in vivo effects[“].

Bioavailability Comparison

Indicaxanthin has shown remarkably high bioavailability compared to many other phytochemicals. Human studies have demonstrated that it is absorbed intact and reaches peak plasma concentrations within 3 hours of ingestion. Its distribution in body tissues is more extensive than many other plant pigments, including its ability to cross the blood-brain barrier[“].

Cellular Uptake and Distribution

Compared to other pigments, indicaxanthin shows unique cellular uptake and distribution patterns. Its amphiphilic nature allows it to interact with cell membranes differently than more hydrophilic or lipophilic compounds. This property may contribute to its ability to modulate cellular processes and provide antioxidant protection at various cellular sites[“].

Antioxidant Mechanisms Comparison

Indicaxanthin's antioxidant mechanisms are multifaceted. Like other antioxidants, it can directly scavenge free radicals. However, it also shows metal chelation abilities and can inhibit certain pro-oxidant enzymes, providing a broader spectrum of antioxidant protection compared to some other compounds[“].

Comparison in Food Systems

In food systems, indicaxanthin has shown favorable stability compared to many other natural pigments. Its color retention in various food matrices is often superior to that of anthocyanins, for example. This stability makes it an attractive option for natural food coloring applications[“].

Common Problem

How does indicaxanthin compare to other betalains in terms of antioxidant activity?

Indicaxanthin generally shows comparable or superior antioxidant activity to other betalains, particularly in protecting LDL from oxidation.

Is indicaxanthin more bioavailable than other similar compounds?

Yes, indicaxanthin has demonstrated higher bioavailability compared to many other phytochemicals, including some flavonoids and other betalains.

How does the stability of indicaxanthin compare to other natural pigments?

Indicaxanthin often shows superior stability, especially at neutral pH and in the presence of ascorbic acid, compared to many other natural pigments like anthocyanins.

What makes indicaxanthin unique compared to other antioxidants?

Its amphiphilic nature, high bioavailability, ability to cross the blood-brain barrier, and multifaceted antioxidant mechanisms make indicaxanthin unique among many antioxidants.

How does indicaxanthin's cellular uptake compare to similar compounds?

Indicaxanthin's amphiphilic nature allows for unique interactions with cell membranes, potentially leading to different cellular uptake and distribution patterns compared to more hydrophilic or lipophilic compounds.

What is the primary mechanism of action of indicaxanthin?

Indicaxanthin primarily acts as an antioxidant by scavenging ROS and restoring redox homeostasis in cells14.

How does indicaxanthin act as an anti-inflammatory agent?

Indicaxanthin inhibits NF-κB activation and reduces the expression of pro-inflammatory enzymes like COX-2 and iNOS[“][“].

Can indicaxanthin cross the blood-brain barrier?

Yes, indicaxanthin crosses the BBB and accumulates in various brain regions such as the hippocampus and cortex[“].

How does indicaxanthin affect metabolic processes?

Indicaxanthin improves glucose metabolism, enhances insulin sensitivity, and protects LDL from oxidation[“].

What cellular pathways does indicaxanthin modulate?

Indicaxanthin modulates redox-dependent pathways like NF-κB and MAPK signaling while also influencing epigenetic regulation in certain contexts[“].

Properties

IUPAC Name |

[(1S,2S,5S,6R,7R,9S,10S,18R)-5-(cyclopropanecarbonyloxy)-9,18-dihydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO9/c1-31-11-10-24(42-29(38)18-8-9-18)32(2,16-40-28(37)17-6-7-17)22(31)14-23(35)33(3)27(31)26(36)25-21(43-33)13-20(41-30(25)39)19-5-4-12-34-15-19/h4-5,12-13,15,17-18,22-24,26-27,35-36H,6-11,14,16H2,1-3H3/t22-,23+,24+,26+,27-,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWFURXIMFONG-HRSIRGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)O)(C)COC(=O)C6CC6)OC(=O)C7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896889 | |

| Record name | Afidopyropen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915972-17-7 | |

| Record name | Afidopyropen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915972-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afidopyropen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915972177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afidopyropen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3-(cyclopropanecarbonyloxy)-6,12-dihydroxy-4,6a,12btrimethyl-11-oxo-9-(pyridin-3-yl)-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-11H,12Hbenzo[f]pyrano[4,3-b]chromen-4-yl]methylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFIDOPYROPEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU794E7QE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.